3-Amino-4-(2,5-difluorophenyl)butyric Acid is an organic compound with the molecular formula C₁₀H₁₁F₂NO₂ and a molecular weight of 215.2 g/mol. It is characterized by the presence of an amino group and a difluorophenyl moiety, contributing to its unique properties and potential applications in medicinal chemistry. The compound is also known by its CAS number, 1368122-55-7, and is recognized for its role in various biological activities and
The chemical behavior of 3-Amino-4-(2,5-difluorophenyl)butyric Acid can be analyzed through several types of reactions:
These reactions are essential for the compound's utility in synthesizing derivatives that may possess enhanced biological activity .
3-Amino-4-(2,5-difluorophenyl)butyric Acid exhibits several biological activities, primarily related to its structural features:
Further research is ongoing to fully elucidate its mechanisms of action and therapeutic potential .
Synthesis of 3-Amino-4-(2,5-difluorophenyl)butyric Acid typically involves several steps:
Various synthetic routes have been documented, emphasizing the versatility of approaches depending on desired yields and purity .
3-Amino-4-(2,5-difluorophenyl)butyric Acid has several applications:
These applications highlight the compound's versatility across multiple fields .
Studies on the interactions of 3-Amino-4-(2,5-difluorophenyl)butyric Acid with biological targets are crucial for understanding its pharmacological profile:
These interaction studies are essential for optimizing the compound's efficacy and safety profiles in therapeutic applications .
Several compounds share structural similarities with 3-Amino-4-(2,5-difluorophenyl)butyric Acid. Here are some notable examples:
The uniqueness of 3-Amino-4-(2,5-difluorophenyl)butyric Acid lies in its specific fluorination pattern and amino acid structure, which may confer distinct biological activities not observed in its analogs. This specificity is crucial for designing targeted therapies in medicinal chemistry .